molecular formula C12H18N2O2 B153517 tert-Butyl N-(2-aminomethylphenyl)carbamate CAS No. 849020-94-6

tert-Butyl N-(2-aminomethylphenyl)carbamate

Cat. No. B153517
M. Wt: 222.28 g/mol
InChI Key: BFFRNSYPZZUZDR-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-aminomethylphenyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds, including chiral organoselenanes and organotelluranes . It is also a key intermediate in the synthesis of omisertinib (AZD9291), a drug used for the treatment of certain types of non-small cell lung cancer .

Synthesis Analysis

The synthesis of tert-butyl N-(2-aminomethylphenyl)carbamate and related compounds involves several steps, including acylation, nucleophilic substitution, and reduction . For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from commercially available starting materials through a three-step process with an overall yield of 81% . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which can be considered analogs, are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid .

Molecular Structure Analysis

The molecular structure of tert-butyl N-(2-aminomethylphenyl)carbamate derivatives can be complex, with the potential for chirality and multiple functional groups. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate leads to the formation of optically pure enantiomers, which are then transformed into corresponding 1-(2-aminophenyl)ethanols . The crystal structure of a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, confirms the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of nucleotides .

Chemical Reactions Analysis

Tert-butyl N-(2-aminomethylphenyl)carbamate derivatives undergo various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to produce functionalized carbamates, which upon hydrolysis yield 1,2-aminoalcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-(2-aminomethylphenyl)carbamate derivatives are influenced by their functional groups and molecular structure. These properties are essential for their reactivity and application in organic synthesis. For instance, the stability of the linkage between the C-terminal amino acid and the handle in N-tert-butoxycarbonyl-(alpha-phenyl)aminomethylphenoxyacetic acid is resistant to acidolysis, which is advantageous in solid-phase synthesis of peptide alpha-carboxamides .

Relevant Case Studies

Several case studies highlight the utility of tert-butyl N-(2-aminomethylphenyl)carbamate derivatives in medicinal chemistry and organic synthesis. For example, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is a key step in the production of omisertinib, a therapeutic agent for lung cancer . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate showcases the production of chiral intermediates for further chemical transformations . Furthermore, the anti-inflammatory activity of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives has been evaluated, with some compounds showing promising results comparable to standard drugs10.

Scientific Research Applications

Synthesis and Intermediate Applications

Tert-Butyl N-(2-aminomethylphenyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For example, it is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. The synthesis involves steps like acylation, nucleophilic substitution, and reduction, yielding high total yields (Zhao et al., 2017).

Metalation and Alkylation Research

This compound is studied for its ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient and exhibits rapid metalation (Sieburth et al., 1996).

Asymmetric Mannich Reaction

It is also used in asymmetric Mannich reactions, which are critical in the synthesis of chiral amino carbonyl compounds. These reactions are significant in producing optically active compounds (Yang et al., 2009).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of derivatives of tert-butyl carbamates, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been studied. This process involves lipase-catalyzed transesterification and leads to the production of optically pure enantiomers (Piovan et al., 2011).

Syntheses and Reactions in Organic Chemistry

In organic synthesis, tert-butyl carbamates are involved in various reactions, such as the transformation of amino protecting groups and deprotection processes. These reactions are essential in synthesizing complex organic molecules (Sakaitani & Ohfune, 1990).

Deprotection Studies

Studies have shown that aqueous phosphoric acid is effective for the deprotection of tert-butyl carbamates. These conditions are mild and offer selectivity in the presence of other acid-sensitive groups, crucial in complex organic syntheses (Li et al., 2006).

Glycosylative Transcarbamylation

Tert-butyl carbamates are used in glycosylative transcarbamylation reactions to generate anomeric 2-deoxy-2-amino sugar carbamates. This reaction is significant in creating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFRNSYPZZUZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375437
Record name tert-Butyl [2-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(2-aminomethylphenyl)carbamate

CAS RN

849020-94-6
Record name tert-Butyl [2-(aminomethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2-(aminomethyl)phenyl)carbamate
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